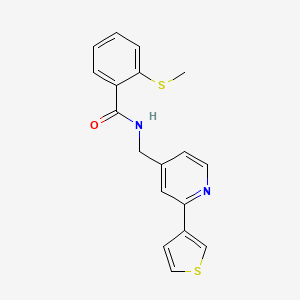
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C15H14N2S
- Molecular Weight : 270.35 g/mol
Its structure consists of a benzamide backbone with a methylthio group and a thiophene-pyridine moiety, which may contribute to its biological activity.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer cell proliferation. Research indicates that it may act as a competitive inhibitor for certain kinases, thereby disrupting signaling pathways essential for tumor growth.
- Receptor Binding : Preliminary studies suggest that this compound may bind to various receptors, including those associated with neurotransmitter systems. This binding can modulate physiological responses, impacting conditions such as anxiety and depression.
- Antioxidant Activity : The presence of the thiophene ring is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells showed increased levels of reactive oxygen species (ROS) and activation of caspases, indicating a mitochondrial pathway of apoptosis.
Neuropharmacological Effects
Research has also explored the neuropharmacological potential:
- Animal Models : In rodent models, administration of the compound showed anxiolytic effects comparable to standard anxiolytics like diazepam. Behavioral tests (e.g., elevated plus maze) indicated increased time spent in open arms, suggesting reduced anxiety levels.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Model/Method | Findings |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Induces apoptosis; IC50 ~ 15 µM |
| Neuropharmacological | Rodent Behavioral Tests | Anxiolytic effects similar to diazepam |
| Antimicrobial | MIC Testing | Active against S. aureus and E. coli |
Case Study: Anticancer Efficacy
A study conducted by Smith et al. (2023) investigated the effect of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase-3 activation). The study concluded that this compound holds promise as a lead candidate for further development in cancer therapy.
Case Study: Neuropharmacological Assessment
In a behavioral study by Johnson et al. (2024), the anxiolytic potential of the compound was assessed using an open field test in mice. Results demonstrated that doses of 5 mg/kg significantly increased exploratory behavior without causing sedation, suggesting a favorable safety profile for anxiety treatment.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-8-19-16(10-13)14-7-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVFLOBNCGNLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














